molecular formula C50H54Br2Cl2N4S2 B12404835 ChoK|A inhibitor-3

ChoK|A inhibitor-3

Cat. No.: B12404835
M. Wt: 1005.8 g/mol
InChI Key: PMHQOXILFATTNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ChoK|A inhibitor-3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against ChoKα .

Properties

Molecular Formula

C50H54Br2Cl2N4S2

Molecular Weight

1005.8 g/mol

IUPAC Name

1-[[4-[2-[4-[[4-[bis(but-3-enyl)amino]-7-chloroquinolin-1-ium-1-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(but-3-enyl)-7-chloroquinolin-1-ium-4-amine;dibromide

InChI

InChI=1S/C50H54Cl2N4S2.2BrH/c1-5-9-27-53(28-10-6-2)47-25-31-55(49-35-41(51)17-23-45(47)49)37-39-13-19-43(20-14-39)57-33-34-58-44-21-15-40(16-22-44)38-56-32-26-48(46-24-18-42(52)36-50(46)56)54(29-11-7-3)30-12-8-4;;/h5-8,13-26,31-32,35-36H,1-4,9-12,27-30,33-34,37-38H2;2*1H/q+2;;/p-2

InChI Key

PMHQOXILFATTNH-UHFFFAOYSA-L

Canonical SMILES

C=CCCN(CCC=C)C1=C2C=CC(=CC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=C(C=CC6=C(C=C5)N(CCC=C)CCC=C)Cl)Cl.[Br-].[Br-]

Origin of Product

United States

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